molecular formula C26H31N3O3S B6512180 N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide CAS No. 932502-03-9

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide

Cat. No.: B6512180
CAS No.: 932502-03-9
M. Wt: 465.6 g/mol
InChI Key: ZHOKQGUNBNIPBQ-UHFFFAOYSA-N
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Description

N-{2-[4-(Dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroisoquinoline core, a dimethylaminophenyl group, and a methoxybenzenesulfonamide moiety. This compound is structurally complex, combining aromatic, heterocyclic, and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O3S/c1-28(2)23-10-8-21(9-11-23)26(29-17-16-20-6-4-5-7-22(20)19-29)18-27-33(30,31)25-14-12-24(32-3)13-15-25/h4-15,26-27H,16-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOKQGUNBNIPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C28H33N3O3S
  • Molecular Weight : 459.59 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and neurological disorders. The following sections detail these activities.

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent:

  • Mechanism of Action :
    • The compound appears to inhibit specific kinases involved in cancer cell proliferation and migration. For instance, it has been shown to inhibit LIM kinase (LIMK), which is associated with various cancers including prostate cancer .
  • In Vitro Studies :
    • In vitro assays demonstrated that the compound significantly reduces the viability of cancer cell lines at concentrations as low as 10 µM. The IC50 values indicate a potent effect on cell growth inhibition, particularly in prostate and breast cancer cells.
  • Case Study :
    • A study involving prostate cancer cells showed that treatment with this compound resulted in cell cycle arrest at the G2/M phase and decreased motility due to reduced phosphorylated cofilin levels .

Neuroprotective Effects

The compound also exhibits neuroprotective properties:

  • Mechanism :
    • It is suggested that the compound modulates neurotransmitter levels and protects neuronal cells from oxidative stress.
  • Experimental Evidence :
    • Animal models treated with this compound showed improved outcomes in models of neurodegenerative diseases such as Alzheimer's disease, with reduced markers of inflammation and neuronal apoptosis.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : Rapid absorption was observed in animal studies.
  • Distribution : The compound shows good tissue distribution, particularly in the brain and tumor tissues.
  • Metabolism : Primarily metabolized in the liver; metabolites exhibit reduced activity compared to the parent compound.
  • Elimination : Excreted mainly via urine; half-life is approximately 6 hours.

Tables of Biological Activity

Activity TypeIn Vitro EffectIC50 (µM)Reference
Anticancer (Prostate)Cell Viability Reduction10
NeuroprotectionReduced Neuronal Death5

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name / Identifier Core Structure Key Substituents Bioactivity Relevance (if reported) Reference
Target Compound Tetrahydroisoquinoline-sulfonamide 4-(Dimethylamino)phenyl, 4-methoxybenzenesulfonamide Not explicitly stated in evidence N/A
N-(4-Methoxyphenyl)benzenesulfonamide Simple benzenesulfonamide 4-Methoxyphenyl Studied for bioactivity (e.g., antimicrobial)
1,2,4-Triazole-3-thiones [7–9] 1,2,4-Triazole-thione 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Potential enzyme inhibitors
4-(3,4-Dihydroisoquinolin-2-ylsulfonyl)-benzamide Tetrahydroisoquinoline-sulfonamide 3,4,5-Triethoxyphenyl, oxadiazole Not explicitly stated (ZINC database entry)

Key Observations :

  • Tetrahydroisoquinoline vs. Triazole Cores: The target compound’s tetrahydroisoquinoline core distinguishes it from 1,2,4-triazole derivatives (e.g., compounds [7–9] in ), which exhibit tautomerism between thione and thiol forms . This difference may influence binding affinity in biological targets.
  • Substituent Diversity: The 4-(dimethylamino)phenyl group in the target compound contrasts with the 2,4-difluorophenyl group in triazole derivatives and the 3,4,5-triethoxyphenyl group in the oxadiazole-containing analogue . Electron-donating (e.g., methoxy, dimethylamino) vs. electron-withdrawing (e.g., halogens) substituents modulate solubility and reactivity.
  • Sulfonamide Linkers : All compounds share sulfonamide groups, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase). The target compound’s methoxybenzenesulfonamide moiety is structurally simpler than the triazole-linked sulfonyl groups in .

Spectroscopic and Analytical Comparisons

Table 2: Spectroscopic Data for Selected Compounds

Compound / Identifier IR ν(C=S) (cm⁻¹) IR ν(NH) (cm⁻¹) NMR (1H/13C) Key Signals Reference
Target Compound Not reported Not reported Likely aromatic protons (δ 6.5–8.0 ppm) N/A
Hydrazinecarbothioamides [4–6] 1243–1258 3150–3319 C=O (δ ~170 ppm), NH (δ ~10 ppm)
1,2,4-Triazole-3-thiones [7–9] 1247–1255 3278–3414 Absence of C=O, aromatic protons
N-(4-Methoxyphenyl)benzenesulfonamide Not reported Not reported Methoxy (δ ~3.8 ppm), sulfonamide (δ ~7.5 ppm)

Key Observations :

  • Methoxy groups (e.g., in the target compound and N-(4-methoxyphenyl)benzenesulfonamide ) exhibit characteristic NMR signals (δ ~3.8 ppm for OCH₃), aiding structural confirmation.

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